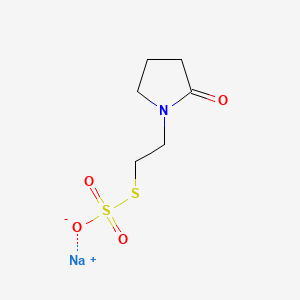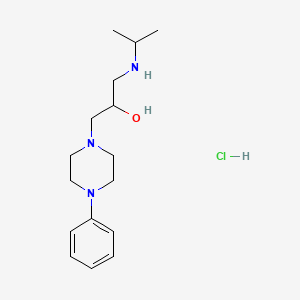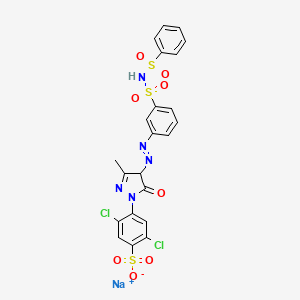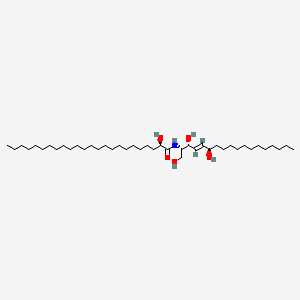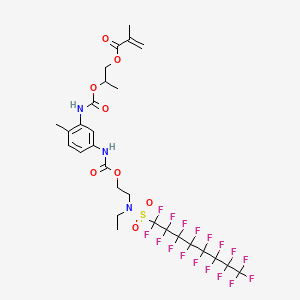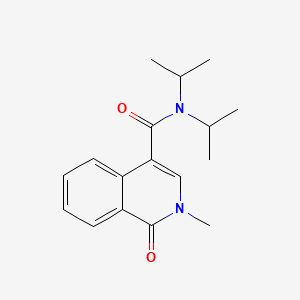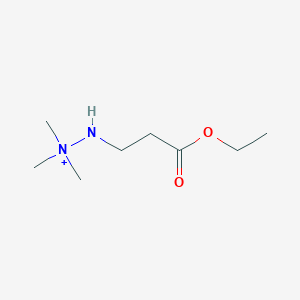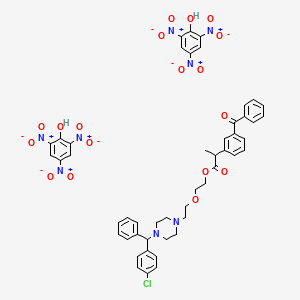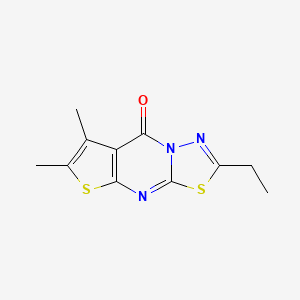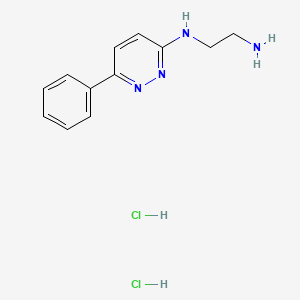
1,2-Ethanediamine, N-(6-phenyl-3-pyridazinyl)-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Ethanediamine, N-(6-phenyl-3-pyridazinyl)-, dihydrochloride is a chemical compound with the molecular formula C12H16Cl2N4 and a molecular weight of 287.1882 . This compound is known for its unique structure, which includes a pyridazine ring substituted with a phenyl group and an ethanediamine moiety. It is commonly used in various scientific research applications due to its distinctive chemical properties.
准备方法
The synthesis of 1,2-Ethanediamine, N-(6-phenyl-3-pyridazinyl)-, dihydrochloride typically involves the reaction of 6-phenyl-3-pyridazinylamine with 1,2-dibromoethane under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate, and the product is purified through recrystallization or chromatography techniques . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
1,2-Ethanediamine, N-(6-phenyl-3-pyridazinyl)-, dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanediamine moiety can be replaced by other nucleophiles under appropriate conditions.
科学研究应用
1,2-Ethanediamine, N-(6-phenyl-3-pyridazinyl)-, dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs or as a pharmacological tool.
作用机制
The mechanism of action of 1,2-Ethanediamine, N-(6-phenyl-3-pyridazinyl)-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects. The compound may act as an inhibitor or activator of certain pathways, depending on its structure and the nature of the target. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
相似化合物的比较
1,2-Ethanediamine, N-(6-phenyl-3-pyridazinyl)-, dihydrochloride can be compared with other similar compounds, such as:
1,2-Ethanediamine, N-(4-methyl-6-phenyl-3-pyridazinyl)-, dihydrochloride:
1,2-Ethanediamine, N-(4-methyl-6-phenyl-3-pyridazinyl)-, hydrochloride: Another similar compound with slight structural variations that may result in different reactivity and biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
86663-05-0 |
|---|---|
分子式 |
C12H16Cl2N4 |
分子量 |
287.19 g/mol |
IUPAC 名称 |
N'-(6-phenylpyridazin-3-yl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C12H14N4.2ClH/c13-8-9-14-12-7-6-11(15-16-12)10-4-2-1-3-5-10;;/h1-7H,8-9,13H2,(H,14,16);2*1H |
InChI 键 |
KALMSEOPWTVCIF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)NCCN.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



